3-Bromo-4-methoxybenzamide
Overview
Description
3-Bromo-4-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the fourth position. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-methoxybenzamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in the repair of DNA damage and the maintenance of genomic stability.
Mode of Action
It is known to interact with its target, poly [adp-ribose] polymerase 1
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxybenzamide typically involves the bromination of 4-methoxybenzamide. One common method is the bromination of 4-methoxybenzamide using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in industrial settings to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include 3-bromo-4-methoxybenzoic acid or 3-bromo-4-methoxybenzaldehyde.
Reduction Reactions: Products include 3-bromo-4-methoxyaniline.
Scientific Research Applications
3-Bromo-4-methoxybenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the effects of brominated benzamides on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Comparison with Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of an amide group.
4-Bromo-3-methoxybenzamide: Similar but with different positions of the bromine and methoxy groups.
3-Methoxybenzamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-4-methoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity and binding properties. This makes it particularly useful in medicinal chemistry for designing compounds with targeted biological activity .
Properties
IUPAC Name |
3-bromo-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWVUCRHAURJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596203 | |
Record name | 3-Bromo-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-55-4 | |
Record name | 3-Bromo-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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